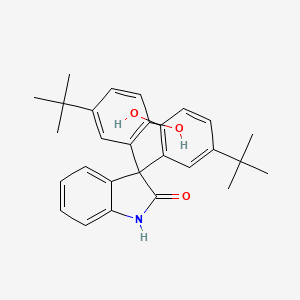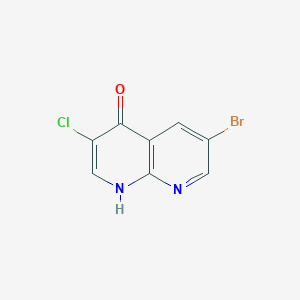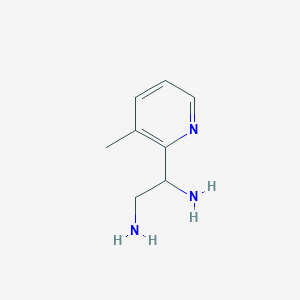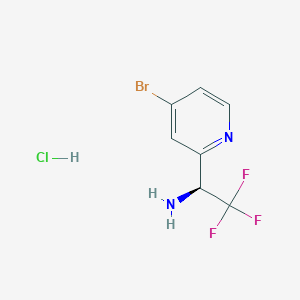
(S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound with significant applications in various fields of scientific research. This compound is characterized by the presence of a bromopyridine moiety and a trifluoroethanamine group, making it a valuable intermediate in organic synthesis and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position, forming 4-bromopyridine.
Trifluoroethylation: The 4-bromopyridine is then subjected to trifluoroethylation using a suitable trifluoroethylating agent, resulting in the formation of (S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine.
Hydrochloride Formation: The final step involves the conversion of the amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, and reaction time are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
(S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atom in the amine group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar solvents and mild temperatures.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used under controlled conditions to achieve the desired oxidation or reduction.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions, often conducted under inert atmosphere.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, oxidized or reduced amine compounds, and coupled products with extended molecular frameworks.
科学研究应用
(S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and interactions, particularly in the development of enzyme inhibitors.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用机制
The mechanism of action of (S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride involves its interaction with specific molecular targets. The bromopyridine moiety allows for binding to enzyme active sites, while the trifluoroethanamine group can modulate the compound’s reactivity and stability. These interactions can inhibit enzyme activity or alter biological pathways, leading to various pharmacological effects.
相似化合物的比较
Similar Compounds
- (S)-1-(4-Chloropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride
- (S)-1-(4-Fluoropyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride
- (S)-1-(4-Methylpyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride
Uniqueness
Compared to similar compounds, (S)-1-(4-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride exhibits unique properties due to the presence of the bromine atom. This allows for specific reactivity patterns and interactions, making it a valuable compound in various research applications.
属性
分子式 |
C7H7BrClF3N2 |
|---|---|
分子量 |
291.49 g/mol |
IUPAC 名称 |
(1S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-4-1-2-13-5(3-4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m0./s1 |
InChI 键 |
VKEJZCAYXDUBDK-RGMNGODLSA-N |
手性 SMILES |
C1=CN=C(C=C1Br)[C@@H](C(F)(F)F)N.Cl |
规范 SMILES |
C1=CN=C(C=C1Br)C(C(F)(F)F)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




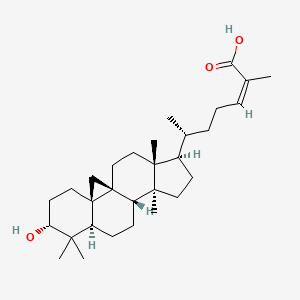

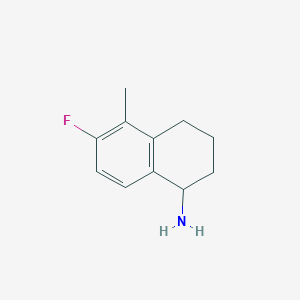
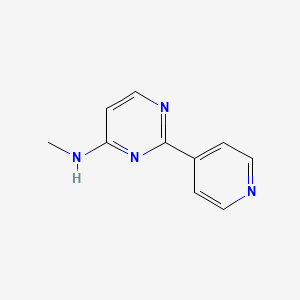
![(3R)-6-(Difluoromethyl)-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13037489.png)
![Racemic-(2S,3aS,6aS)-ethyl 1-benzyl-5-(2,2,2-trifluoroacetyl)octahydropyrrolo[3,4-b]pyrrole-2-carboxylate](/img/structure/B13037491.png)
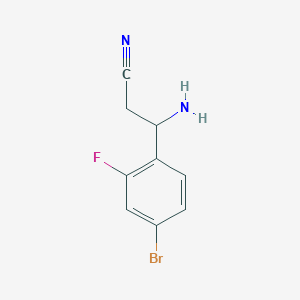
![(R)-2,3,4,9-Tetrahydro-1H-pyrido[3,4-B]indole-3-carboxamide](/img/structure/B13037527.png)

